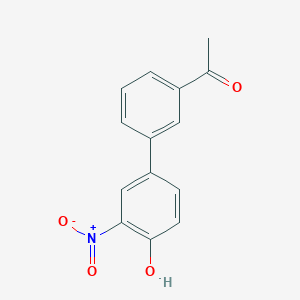
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% (4-MNP) is an organic compound with a wide range of applications in scientific research. It is a nitrophenol derivative of 3,4-methylenedioxyphenyl (MDP), and is one of the most widely used compounds for research due to its unique properties. 4-MNP has been used in a variety of studies, from organic synthesis to biochemical and physiological studies.
Scientific Research Applications
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been used for a variety of scientific research applications. It has been used in organic synthesis to synthesize a range of compounds, including polymers, dyes, and pharmaceuticals. It has also been used in biochemical and physiological studies to study the effects of nitrophenols on the body. 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been used in studies of the effects of nitrophenols on the immune system, as well as studies of the effects of nitrophenols on enzymes and proteins. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been used in studies of the effects of nitrophenols on cell growth and cell death.
Mechanism of Action
The mechanism of action of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% acts as a nitroaromatic compound, which means that it can interact with proteins and enzymes in the body. It is believed that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can bind to proteins and enzymes and modify their function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been studied for its effects on biochemical and physiological processes in the body. Studies have shown that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can affect the activity of enzymes and proteins, leading to changes in the metabolism of cells. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has been studied for its effects on cell growth and cell death. Studies have shown that 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can induce cell death in some cells, while at the same time promoting cell growth in other cells.
Advantages and Limitations for Lab Experiments
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% is relatively stable and can be stored for long periods of time without degradation. However, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% also has some limitations for lab experiments. It is not soluble in water, and therefore must be used in aqueous solutions. Additionally, 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% is toxic and should be handled with caution.
Future Directions
There are several potential future directions for research on 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%. One potential direction is to further study the effects of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% on biochemical and physiological processes. Additionally, further research could be done on the mechanism of action of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%, and how it interacts with proteins and enzymes. Finally, further research could be done on the potential applications of 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95%, such as in the synthesis of polymers, dyes, and pharmaceuticals.
Synthesis Methods
4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% can be synthesized through a variety of methods, including the nitration of 4-methylenedioxyphenol, the reduction of 4-nitro-3,4-methylenedioxyphenol, and the oxidation of 4-methylenedioxyphenol. The most common method of synthesis is the nitration of 4-methylenedioxyphenol, which involves the reaction of 4-methylenedioxyphenol with nitric acid and sulfuric acid. This reaction produces 4-(3,4-Methylenedioxyphenyl)-2-nitrophenol, 95% as the main product, along with other byproducts such as nitrobenzene, nitrobenzoic acid, and nitrophenol.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOKDWMGXNOVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














